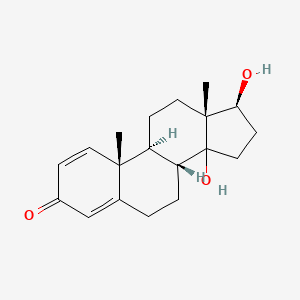

14,17-Dihydroxyandrosta-1,4-dien-3-one

Description

Contextualization within Androstane (B1237026) Steroid Chemistry and Metabolism

14,17-Dihydroxyandrosta-1,4-dien-3-one belongs to the androstane class of steroids, which are C19 steroids characterized by a tetracyclic hydrocarbon framework. fu-berlin.de Androstanes are precursors to a wide array of hormones, including testosterone (B1683101), and their metabolism is a cornerstone of endocrinology. fu-berlin.denih.gov The metabolism of androstane derivatives often involves hydroxylation, a process catalyzed by cytochrome P450 enzymes, which introduces hydroxyl (-OH) groups at various positions on the steroid nucleus. fu-berlin.de This hydroxylation increases the polarity of the steroid, often modulating its biological activity and facilitating its excretion. researchgate.net

The parent structure, androsta-1,4-diene-3,17-dione (B159171) (ADD), is a well-established and crucial intermediate in the industrial production of various steroid hormones. nih.govyoutube.com The introduction of hydroxyl groups at the 14α and 17β positions transforms ADD into a more complex molecule with altered chemical properties and potential for further synthetic modifications. The formation of this compound is a testament to the intricate metabolic pathways that can be harnessed, particularly through microbial transformations, to generate novel steroid derivatives. A pivotal study identified 14α,17β-dihydroxyandrosta-1,4-dien-3-one as a metabolite of androstenedione (B190577) when transformed by the microorganism Mucor piriformis. nih.gov

Structural Characteristics of this compound: A Focus on the Dihydroxylated Diene System

The structure of this compound is distinguished by two key features: the diene system in the A-ring and the dihydroxylation at positions C-14 and C-17. The conjugated double bonds at the 1 and 4 positions of the A-ring create a planar system that influences the molecule's electronic properties and its interaction with biological receptors.

The hydroxyl group at the 17β-position is a common feature in biologically active androgens and is typically formed by the reduction of a 17-keto group by 17β-hydroxysteroid dehydrogenases (17β-HSDs). nih.gov The 14α-hydroxyl group is less common in endogenous human steroids but is a known product of microbial hydroxylation. nih.gov The presence of these two hydroxyl groups significantly increases the molecule's polarity and introduces new sites for potential chemical reactions, making it a versatile intermediate.

Crystallographic analysis of 14α,17β-dihydroxyandrosta-1,4-dien-3-one monohydrate has provided precise details of its three-dimensional structure. nih.gov The crystals are orthorhombic, with specific unit cell dimensions that define the packing of the molecules in the solid state. nih.gov This detailed structural information is invaluable for understanding its chemical reactivity and for computational modeling of its interactions with enzymes or receptors.

Interactive Data Table: Crystallographic Data for 14α,17β-dihydroxyandrosta-1,4-dien-3-one monohydrate nih.gov

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) |

| Orthorhombic | P2(1)2(1)2(1) | 6.023 | 13.455 | 20.702 |

Historical Development of Research on Dihydroxylated Androstane Derivatives

The history of research on hydroxylated steroids is deeply intertwined with the development of steroid chemistry itself. The 1930s are often referred to as the "Decade of the Sex Hormones," a period that saw the structural elucidation and initial synthesis of key hormones like testosterone. nih.govacs.org A significant breakthrough in the industrial production of steroids was the Marker Degradation, which utilized plant-derived sapogenins to synthesize progesterone. acs.org

The introduction of hydroxyl groups into the steroid nucleus has been a major focus of research for decades, as this modification can dramatically alter biological activity. swolverine.com Early research relied heavily on chemical methods for hydroxylation, which often lacked specificity and required harsh reaction conditions. The discovery of microbial hydroxylation in the mid-20th century revolutionized steroid synthesis, providing a highly regio- and stereoselective method for introducing hydroxyl groups at various positions. fu-berlin.de This opened the door to the production of a vast array of novel hydroxylated steroid derivatives for research and therapeutic development. The identification of 14α,17β-dihydroxyandrosta-1,4-dien-3-one as a product of microbial transformation by Mucor piriformis is a direct outcome of this line of research. nih.gov

Significance of this compound as a Research Scaffold and Intermediate

The androstane skeleton serves as a privileged scaffold in medicinal chemistry, providing a rigid framework that can be functionalized to interact with a variety of biological targets. researchgate.net The introduction of hydroxyl groups, as seen in this compound, enhances the potential of this scaffold by providing points for further chemical modification.

This dihydroxylated derivative is a valuable intermediate for the synthesis of more complex steroids. The hydroxyl groups can be further oxidized, esterified, or used to direct subsequent reactions to specific regions of the molecule. For instance, dihydroxylated steroids can serve as precursors for the synthesis of cardiotonic steroids or other biologically active compounds. The specific arrangement of the hydroxyl groups and the diene system in this compound makes it a unique building block for creating novel steroid-based molecules with potentially new pharmacological properties. The use of pharmacophore modeling can help in designing new derivatives based on this scaffold to target specific enzymes or receptors. researchgate.netnih.govnih.gov

Interactive Data Table: Key Enzymes in Androstane Metabolism

| Enzyme | Function | Relevance to this compound |

| 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) | Interconversion of 17-keto and 17β-hydroxy steroids | Formation of the 17β-hydroxy group |

| Cytochrome P450 Hydroxylases | Introduction of hydroxyl groups at various positions | Formation of the 14α-hydroxy group |

Structure

3D Structure

Properties

Molecular Formula |

C19H26O3 |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(8R,9S,10R,13R,17S)-14,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H26O3/c1-17-8-5-13(20)11-12(17)3-4-15-14(17)6-9-18(2)16(21)7-10-19(15,18)22/h5,8,11,14-16,21-22H,3-4,6-7,9-10H2,1-2H3/t14-,15+,16-,17-,18+,19?/m0/s1 |

InChI Key |

AMMCJHLYDWYYKQ-ONQZHOFNSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H](C1(CC[C@@H]2O)O)CCC4=CC(=O)C=C[C@]34C |

Canonical SMILES |

CC12CCC3C(C1(CCC2O)O)CCC4=CC(=O)C=CC34C |

Synonyms |

14,17-dihydroxyandrosta-1,4-dien-3-one 14alpha,17beta-dihydroxyandrosta-1,4-dien-3-one DADO monohydrate |

Origin of Product |

United States |

Synthetic Methodologies for 14,17 Dihydroxyandrosta 1,4 Dien 3 One

Total Synthesis Approaches Incorporating C-14 and C-17 Hydroxylation

Total synthesis offers the advantage of constructing the molecule with desired functionalities from non-steroidal starting materials, though it is often a lengthy and complex process.

A primary challenge in steroid synthesis is the selective functionalization of C(sp³)–H bonds, which are generally unreactive and present in multiple similar electronic and steric environments within the molecule. nih.gov The introduction of hydroxyl groups at the C-14 and C-17 positions with specific stereochemistry is a critical step.

The C-14 hydroxyl group, particularly the C14α-OH configuration, is a key feature in many biologically active steroids. biorxiv.orgmdpi.com However, the chemical functionalization of the C14–H bond is notoriously difficult. nih.gov Traditional chemical methods often require multi-step sequences and pre-functionalization of the steroid core at other positions to direct reactivity. biorxiv.org

Enzymatic methods, particularly using cytochrome P450 (P450) monooxygenases, have emerged as powerful tools for achieving high regio- and stereoselectivity in steroid hydroxylation. researchgate.netnih.gov These enzymes can catalyze the direct insertion of an oxygen atom from molecular oxygen into a C-H bond. wikipedia.org For instance, the discovery and engineering of P450 enzymes that specifically target the C-14 position have been instrumental. biorxiv.orgresearchgate.netbiorxiv.org

The C-17 hydroxyl group can be installed through various established chemical methods, typically involving the stereoselective reduction of a C-17 ketone. This transformation is a common step in steroid synthesis.

The Androsta-1,4-dien-3-one core structure, characterized by double bonds at the C1-C2 and C4-C5 positions in the A-ring, is crucial for the biological activity of many steroids. ebi.ac.ukchemicalbook.comlgcstandards.com This structural motif is often synthesized from an androst-4-ene-3-one precursor.

The introduction of the C1-C2 double bond is commonly achieved through microbial dehydrogenation. Microorganisms such as Arthrobacter simplex are widely used on an industrial scale to convert androst-4-ene-3,17-dione (AD) into androsta-1,4-diene-3,17-dione (B159171) (ADD). nih.gov This biotransformation is a reliable and cost-effective method for creating the 1,4-diene system. nih.gov Chemical methods, while available, are often less efficient and generate more waste, making microbial transformation the preferred route in many large-scale processes. google.com

Semisynthesis of 14,17-Dihydroxyandrosta-1,4-dien-3-one from Precursor Steroids

Semisynthesis, starting from readily available natural steroids, is often a more practical and economically viable approach than total synthesis.

Androstenedione (B190577) (AD), a C19 steroid, is a key intermediate in the biosynthesis of androgens and estrogens and serves as a versatile starting material. nih.govwikipedia.org A potential semisynthetic route to this compound from androstenedione would involve three key transformations:

1,2-Dehydrogenation: Conversion of the androst-4-ene-3-one A-ring of AD to the androsta-1,4-diene-3-one system to form ADD. nih.gov

C-14 Hydroxylation: Introduction of a hydroxyl group at the C-14 position, typically via a highly regioselective enzymatic reaction. biorxiv.orgbiorxiv.org

C-17 Carbonyl Reduction: Stereoselective reduction of the ketone at the C-17 position to the desired hydroxyl group.

This modular approach allows for the incorporation of the necessary functionalities onto a pre-existing steroid scaffold.

Other more complex steroids can also be chemically modified to produce the target androstanediene core. For example, C21 steroids like prednisolone (B192156) can be converted to C19 androstane (B1237026) derivatives. Research has demonstrated chemical methods for the side-chain cleavage of prednisolone to yield 11-β-hydroxy-1,4-androstadiene-3,17-dione (11-β-hydroxy ADD). ias.ac.inresearchgate.net One effective method involves using zinc chloride in dry THF, which results in the cleavage product in good yield. ias.ac.inresearchgate.net Although this product contains an additional hydroxyl group at C-11, it establishes the required androsta-1,4-diene-3,17-dione framework. This intermediate could then potentially be functionalized at the C-14 position and have the C-17 ketone reduced to complete the synthesis of a related analogue.

Chemoenzymatic Synthetic Routes for this compound

Chemoenzymatic synthesis combines the precision of biocatalysis with the versatility of chemical reactions, providing a powerful strategy for producing complex molecules like this compound. nih.gov This approach is particularly effective for challenging reactions such as the regioselective hydroxylation of the steroid nucleus. biorxiv.orgbiorxiv.org

A significant breakthrough in this area was the identification of a novel C14α-hydroxylase (CYP14A) from the fungus Cochliobolus lunatus. biorxiv.orgresearchgate.netbiorxiv.org This enzyme exhibits high catalytic efficiency and substrate promiscuity, making it a valuable biocatalyst. researchgate.netbiorxiv.org The wild-type enzyme, however, can produce a mixture of hydroxylated products. mdpi.com

To overcome this, protein engineering has been employed to improve the regioselectivity and efficiency of CYP14A. nih.gov Through computational modeling and site-directed mutagenesis, specific amino acid residues in the enzyme's active site were identified and modified. nih.govbiorxiv.org Variants such as I111A, M115K, and V124A demonstrated significantly improved C14α-hydroxylation specificity for various steroid substrates. biorxiv.orgbiorxiv.org Whole-cell biotransformations using these engineered enzyme variants achieved high site selectivity (90–95%) and good conversion rates (72–78%). nih.gov

A typical chemoenzymatic route would involve:

Biocatalytic C14α-hydroxylation: A suitable steroid precursor is treated with an engineered E. coli or yeast strain expressing the optimized CYP14A variant to install the C-14 hydroxyl group. nih.govmdpi.com

Chemical Transformations: The resulting 14α-hydroxylated steroid is then subjected to standard chemical reactions to complete the synthesis. This could include the introduction of the A-ring 1,4-diene system and the reduction of the C-17 ketone. biorxiv.org

This modular chemoenzymatic methodology has been successfully used to synthesize a diverse range of C-14 functionalized steroids, demonstrating its synthetic utility and potential for large-scale production. nih.govbiorxiv.org

Table 1: Performance of Engineered CYP14A Variants in C14α-Hydroxylation Data derived from studies on various steroid substrates.

| Enzyme Variant | Key Mutation(s) | Substrate Example | Conversion Rate Improvement | Site Selectivity Improvement | Reference |

| Wild-Type CYP14A | None | Steroid Precursor 1e | Baseline | Baseline (Lower Selectivity) | biorxiv.org |

| M115K | M115K | Steroid Precursor 1e | Improved by 32% | Improved by 35% | biorxiv.org |

| I111A | I111A | Steroid Precursor 1a | Significant Improvement | Greatly Improved | biorxiv.orgbiorxiv.org |

| V124A | V124A | Steroid Precursor 1f | Significant Improvement | Most Effective for this Substrate | biorxiv.org |

| Engineered Variants | I111L, M115K, V124W | Various Steroids | - | 90-95% Site Selectivity | nih.gov |

Enzymatic Hydroxylation at C-14 and C-17 Positions

The introduction of hydroxyl groups onto a steroid nucleus at non-activated positions is a notoriously difficult chemical problem. Biocatalysis, particularly using microbial whole-cell systems or isolated enzymes, offers a powerful solution, providing high regio- and stereoselectivity under mild conditions. researchgate.netcdnsciencepub.com

The starting material for the synthesis is typically Androsta-1,4-diene-3,17-dione (ADD) , a common intermediate derived from the microbial degradation of phytosterols (B1254722). nih.govvjs.ac.vnsigmaaldrich.com The synthesis of the target dihydroxy compound from ADD requires two key enzymatic steps: hydroxylation at the C-14α position and stereoselective reduction of the C-17 ketone.

C-14α Hydroxylation: Fungal microorganisms are well-known for their ability to perform specific hydroxylations on steroid scaffolds. nih.govslideshare.net Several fungal strains, including those from the genera Mucor, Cochliobolus, and Thamnostylum, have been identified as effective catalysts for 14α-hydroxylation. nih.govnih.gov For instance, Cochliobolus lunatus contains a cytochrome P450 enzyme system (CYP) capable of introducing a hydroxyl group at the 14α-position of various steroid substrates. nih.govbiorxiv.org Recent advances have seen the engineering of these fungal CYP systems into bacterial hosts like Mycolicibacterium smegmatis. nih.gov This allows for the direct conversion of sterols or intermediates like ADD into 14α-hydroxylated products, such as 14α-Hydroxy-androsta-1,4-diene-3,17-dione (14α-OH-ADD) , in a single fermentation step. nih.gov This recombinant approach can overcome some of the drawbacks of fungal fermentations, such as low yields and the formation of multiple byproducts. nih.gov

C-17 Carbonyl Reduction: The second key transformation is the reduction of the ketone at the C-17 position to a hydroxyl group. This is typically achieved with a 17β-hydroxysteroid dehydrogenase (17β-HSD). These enzymes catalyze the stereoselective reduction of the 17-keto group to the corresponding 17β-hydroxy steroid, which is the biologically active configuration for many androgens. While some microbial systems might perform this reduction concurrently with hydroxylation, it can also be carried out as a separate enzymatic step using an isolated reductase or a specific microorganism known to possess high 17β-HSD activity. The reduction of the 17-ketone in 14α-OH-ADD would yield the final product, this compound.

| Transformation | Enzyme Class | Typical Microorganism/System | Substrate | Product | Reference |

|---|---|---|---|---|---|

| C-14α Hydroxylation | Cytochrome P450 Monooxygenase | Cochliobolus lunatus, Mucor griseocyanus, Recombinant M. smegmatis | Androsta-1,4-diene-3,17-dione (ADD) | 14α-Hydroxy-androsta-1,4-diene-3,17-dione | nih.govnih.govbiorxiv.org |

| C-17 Carbonyl Reduction | 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Various fungi and bacteria | 14α-Hydroxy-androsta-1,4-diene-3,17-dione | This compound | sigmaaldrich.com |

Integration of Chemical Transformations with Biocatalysis

A modular chemoenzymatic strategy for C-14 functionalized steroids has been developed, which serves as a blueprint for the synthesis of this compound. biorxiv.org The general process involves:

Biocatalytic Hydroxylation: An engineered C14α-hydroxylase is used to produce a range of C14α-hydroxy steroids from readily available precursors. biorxiv.org

Chemical Elaboration: The resulting 14α-hydroxy steroid can then be subjected to various chemical transformations. For instance, the starting material for the biotransformation might be chemically synthesized to already contain the A-ring diene structure, or this feature could be introduced chemically after the enzymatic step.

This integrated approach allows for the production of the core 14,17-dihydroxy structure, which can then be further modified using chemical methods to generate a library of analogs. The power of this strategy lies in its modularity, where the enzymatic step provides a key, otherwise inaccessible, intermediate that is then divergently converted into multiple target compounds. biorxiv.orgresearchgate.net

Chemical Modifications and Analog Design Strategies for this compound

Once synthesized, this compound serves as a scaffold for the development of new analogs with potentially enhanced or novel biological activities. Modifications can be targeted at the existing hydroxyl groups or at various positions on the steroid's tetracyclic ring system.

Derivatization of C-14 and C-17 Hydroxyl Groups

The two hydroxyl groups at C-14 and C-17 are prime targets for chemical modification to alter the molecule's properties, such as solubility, stability, and receptor binding affinity.

Esterification and Etherification: Standard chemical methods can be used to convert the hydroxyl groups into esters or ethers. Acylation, in particular, is a common strategy for modifying steroid drugs. rsc.org Selective protection and deprotection schemes may be necessary to differentiate between the tertiary C-14 hydroxyl and the secondary C-17 hydroxyl group.

Oxidation and Elimination: The C-17 secondary alcohol can be oxidized back to a ketone, providing access to the 14α-OH-ADD intermediate. The tertiary C-14 hydroxyl group is more resistant to oxidation but can be eliminated. A facile dehydration of the C14α-hydroxyl group can generate a Δ14-olefin. biorxiv.org This double bond is a versatile chemical handle for introducing a wide array of functionalities (e.g., epoxide, fluoride, chloride, azide) at the C-14 and C-15 positions through various hydrofunctionalization and addition reactions. biorxiv.orgresearchgate.net

| Position | Functional Group | Reaction Type | Potential Product/Intermediate | Reference |

|---|---|---|---|---|

| C-17 | Secondary -OH | Esterification | C-17 Ester (e.g., acetate (B1210297), propionate) | rsc.org |

| C-14 | Tertiary -OH | Esterification | C-14 Ester | rsc.org |

| C-14 | Tertiary -OH | Dehydration/Elimination | Δ14-Olefin Steroid | biorxiv.org |

| C-17 | Secondary -OH | Oxidation | C-17 Ketone | - |

Introduction of Substituents on Rings A, B, C, and D for Analog Development

Modifying the carbocyclic framework of the steroid is a key strategy for developing analogs with altered receptor binding profiles and pharmacological effects. nih.govnih.gov

Ring A: The 1,4-diene-3-one system in Ring A is a crucial feature for the activity of many steroids. Further functionalization is possible. For example, methods have been developed for the selective introduction of substituents at the C-4 and C-6 positions of the androgen skeleton using carbene chemistry, where the choice of metal catalyst controls the regioselectivity. nih.gov Ring expansion strategies have also been explored to create azasteroids, which are recognized as privileged pharmacophores. researchgate.net

Rings B and C: The introduction of a double bond at the Δ9(11) position is a common modification in corticosteroid synthesis and can be achieved from 9α-hydroxy precursors, which are structurally related to the 14α-hydroxy compounds. vjs.ac.vngoogle.com The C-11 position is also a frequent site for enzymatic hydroxylation. cdnsciencepub.com

Ring D: The five-membered D-ring can be modified to create D-homo steroids (six-membered ring) or by introducing heteroatoms to form novel heterocyclic systems. nih.gov Such modifications can dramatically alter the shape of the molecule and its interaction with target receptors. For example, the synthesis of D-ring modified pyrazole (B372694) and lactam derivatives of androstane has been reported to yield compounds with potential anticancer activity. nih.gov

The development of analogs through these strategies relies on a deep understanding of structure-activity relationships, where even small structural changes can lead to significant differences in biological function. nih.gov

Biotransformation and Enzymatic Studies of 14,17 Dihydroxyandrosta 1,4 Dien 3 One

Microbial Transformation Pathways Leading to and from 14,17-Dihydroxyandrosta-1,4-dien-3-one

Microorganisms, particularly fungi, are widely used for the structural modification of steroids due to their diverse enzymatic systems. nih.gov These biotransformations include reactions such as hydroxylation, dehydrogenation, and ketone reduction, which can lead to the formation of valuable steroid derivatives. nih.gov The creation of this compound is a result of such microbial processes acting on precursor steroids.

The formation of this compound has been specifically identified through the microbial transformation of androst-4-ene-3,17-dione by the fungus Mucor piriformis. nih.govias.ac.in This transformation demonstrates the microorganism's ability to perform multiple reactions on the steroid scaffold, including dehydrogenation to create the 1,4-diene structure, reduction of the 17-keto group, and, crucially, hydroxylation at the C-14 position.

The regioselectivity of hydroxylation is a key feature of microbial steroid transformation. Several fungal strains are known for their specific hydroxylation capabilities. Fungi belonging to the order Mucorales, such as Mucor piriformis and Thamnostylum piriforme, have been noted for their 14α-hydroxylase activity. researchgate.netzygomycetes.orgcapes.gov.br The fungus Cochliobolus lunatus is another well-documented strain capable of performing 14α-hydroxylation on various steroid substrates. nih.govnih.govmdpi.com This regioselective hydroxylation is a pivotal step in producing compounds like this compound and other 14α-hydroxylated steroids, which are valuable precursors for synthesizing new steroidal drugs. nih.govasm.org

Table 1: Microbial Strains and Their Steroid Transformation Products

| Microbial Strain | Precursor Substrate | Key Transformation Product(s) | Observed Reactions |

|---|---|---|---|

| Mucor piriformis | Androst-4-ene-3,17-dione | 14α,17β-Dihydroxyandrosta-1,4-dien-3-one nih.govias.ac.in | 1,4-Dehydrogenation, 14α-Hydroxylation, 17-Ketone Reduction |

| Cochliobolus lunatus | Androstenedione (B190577) (AD) | 14α-Hydroxyandrostenedione (14α-OH-AD) nih.govnih.gov | 14α-Hydroxylation |

| Acremonium strictum | Androst-1,4-diene-3,17-dione (ADD) | 15α,17β-Dihydroxyandrosta-1,4-dien-3-one nih.gov | 15α-Hydroxylation, 17-Ketone Reduction |

| Cephalosporium aphidicola | Androst-1,4-diene-3,17-dione (ADD) | 11α,17β-Dihydroxyandrosta-1,4-dien-3-one researchgate.net | 11α-Hydroxylation, 17-Ketone Reduction |

The biotransformation of a single steroid precursor often yields a variety of metabolites due to the broad substrate specificity of microbial enzymes. In the case of the transformation of androst-4-ene-3,17-dione by Mucor piriformis, 14α,17β-dihydroxyandrosta-1,4-dien-3-one monohydrate was isolated as one of several minor metabolites. nih.gov Its structure and stereochemistry were unambiguously confirmed using X-ray crystallography. nih.govias.ac.in

Other fungi produce a different array of hydroxylated and reduced metabolites from similar precursors. For example, the fermentation of androst-1,4-diene-3,17-dione (ADD) with Acremonium strictum resulted in the production of 15α,17β-dihydroxyandrosta-1,4-dien-3-one, showcasing a different regioselectivity for hydroxylation (C-15 instead of C-14). nih.gov The same study also identified 17β-hydroxyandrost-1,4-dien-3-one (Boldenone), a product of 17-ketone reduction without further hydroxylation. nih.gov Similarly, transformation of ADD by Cephalosporium aphidicola yielded metabolites hydroxylated at the 11α-position. researchgate.net These findings highlight that while the formation of this compound is specific to certain microbial strains, the general pathways of hydroxylation and reduction are common in fungal steroid metabolism.

Enzymatic Mechanisms of Hydroxylation and Other Transformations

The specific chemical changes observed in microbial steroid transformations are catalyzed by distinct classes of enzymes. The hydroxylation of the steroid core and the interconversion of keto and hydroxyl groups are governed by enzymes such as cytochrome P450 monooxygenases and hydroxysteroid dehydrogenases, respectively.

Cytochrome P450 monooxygenases (CYPs) are a superfamily of heme-containing enzymes that are central to the metabolism of steroids. wikipedia.org They are renowned for their ability to catalyze the regio- and stereoselective hydroxylation of non-activated carbon atoms, a chemically challenging reaction. nih.gov This capability is fundamental to the biosynthesis of steroid hormones and the modification of steroid-based drugs. asm.org

The 14α-hydroxylation step required to produce this compound is catalyzed by a CYP enzyme. mdpi.comasm.org Research has identified specific fungal CYPs with this activity. The enzyme P-450lun (CYP103168) from Cochliobolus lunatus is a well-characterized fungal cytochrome P450 with demonstrated steroid 14α-hydroxylase activity. nih.govnih.govmdpi.com Studies have shown this enzyme can convert androstenedione (AD) specifically to its 14α-hydroxylated derivative. nih.gov The catalytic cycle of CYPs involves the activation of molecular oxygen and requires electrons delivered from NAD(P)H via redox partner proteins. wikipedia.orgnih.gov The versatility and selectivity of CYPs make them prime targets for biocatalytic applications and protein engineering efforts.

Hydroxysteroid dehydrogenases (HSDs) are a class of NAD(P)(H)-dependent oxidoreductases that catalyze the reversible conversion between hydroxyl and keto groups on the steroid nucleus. mdpi.com These enzymes are crucial for the bioconversion of precursors into the final hydroxylated products.

The formation of the 17β-hydroxyl group in this compound from a precursor like androst-1,4-diene-3,17-dione (which has a ketone at C-17) is catalyzed by a 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.govnih.gov This enzymatic reduction is a common reaction in fungal metabolism. Constitutive 17β-HSD activity has been detected in various fungal taxonomic classes, where it is highly regioselective for the C-17 position. nih.gov In many fungi, the oxidative pathway (hydroxyl to ketone) is favored over the reductive one, though both activities are present. nih.gov The 17β-HSD from Cochliobolus lunatus, for instance, is an NADP(H)-dependent enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov

While wild-type enzymes offer remarkable catalytic properties, their activity, stability, or selectivity may not be optimal for industrial applications. acs.org Genetic and protein engineering techniques, such as rational design and directed evolution, are employed to overcome these limitations and develop superior biocatalysts. nih.govresearchgate.net

Significant efforts have focused on engineering cytochrome P450s to improve the synthesis of hydroxylated steroids. researchgate.net For example, semi-rational protein engineering has been applied to the P-450lun enzyme from Cochliobolus lunatus to enhance its regiospecificity for 14α-hydroxylation of progesterone, a related steroid. A double-site mutant (E109A/F297W) showed dramatically increased selectivity for the 14α-position (97%) compared to the wild-type enzyme (28%). mdpi.com In another instance, directed evolution of P450BM3 led to mutants capable of nearly perfect regio- and diastereoselective hydroxylation of steroids at the C16-position with high activity. acs.org Engineering efforts have also targeted the coenzyme specificity of HSDs. Site-directed mutagenesis of the 17β-HSD from Cochliobolus lunatus successfully altered its coenzyme binding and specificity, demonstrating the potential to tailor these enzymes for specific biocatalytic processes. nih.gov These advances open new avenues for the efficient, large-scale production of specifically functionalized steroids like this compound. nih.gov

Table 2: Enzymes in the Biotransformation of this compound and its Precursors

| Enzyme Class | Specific Enzyme Example | Source Organism | Function |

|---|---|---|---|

| Cytochrome P450 Monooxygenase | P-450lun (CYP103168) | Cochliobolus lunatus | Catalyzes regioselective 14α-hydroxylation of the steroid core. nih.govnih.govmdpi.com |

| Hydroxysteroid Dehydrogenase | 17β-HSD | Cochliobolus lunatus | Catalyzes the reduction of the 17-keto group to a 17β-hydroxyl group. nih.gov |

Metabolic Fate of this compound in In Vitro Systems and Non-Human Models

The metabolic fate of the steroidal compound this compound has been primarily investigated through biotransformation studies utilizing microorganisms as non-human models. These in vitro systems have demonstrated the formation of this dihydroxylated derivative from common steroid precursors.

Research has shown that the microorganism Mucor piriformis can transform androst-4-ene-3,17-dione into several metabolites. nih.gov Among these, 14α,17β-dihydroxyandrosta-1,4-dien-3-one monohydrate was identified as a product. nih.gov This biotransformation indicates the presence of enzymatic systems within Mucor piriformis capable of introducing hydroxyl groups at the C-14 and C-17 positions of the steroid nucleus, as well as creating a double bond at the C-1 position. The unambiguous determination of the compound's composition and chirality was achieved through X-ray crystallographic analysis. nih.gov

The formation of this compound in this microbial system highlights the metabolic pathways that can lead to its existence. The process involves the hydroxylation of the steroid substrate, a common reaction in microbial steroid metabolism. Fungi, in particular, are known to possess a variety of hydroxylase enzymes that can modify the steroid skeleton at different positions. nih.gov

While direct metabolic studies on this compound as a starting substrate are not extensively documented in the reviewed literature, the study with Mucor piriformis provides a clear example of its formation as a metabolite in a non-human model. The metabolic pathways involved are central to the broader field of steroid biotransformation, where microorganisms are frequently used to produce novel and pharmaceutically relevant steroid derivatives. nih.gov

The table below summarizes the identified metabolite in the biotransformation study.

| Precursor Compound | Biotransformation System | Metabolite |

| Androst-4-ene-3,17-dione | Mucor piriformis | 14α,17β-dihydroxyandrosta-1,4-dien-3-one |

Molecular and Cellular Biological Interactions of 14,17 Dihydroxyandrosta 1,4 Dien 3 One Excluding Clinical Outcomes

Ligand-Receptor Binding Studies (Non-Human or Recombinant Receptors)

A thorough search of scientific databases yielded no published studies on the ligand-receptor binding properties of 14,17-Dihydroxyandrosta-1,4-dien-3-one.

There is currently no available data from cell-free assays detailing the binding affinity or interaction of this compound with steroid hormone receptors such as the Androgen Receptor or Estrogen Receptor.

No studies have been published that profile the binding affinity and selectivity of this compound against the broader nuclear receptor superfamily.

Cellular Effects in Non-Human Cell Lines and In Vitro Models

There are no published studies investigating the cellular effects of this compound in any non-human cell lines or in vitro models. Research into its potential impact on cellular processes such as proliferation, differentiation, or signaling pathways has not been documented.

No data is available to generate an interactive data table for cellular effects.

Influence on Cell Proliferation and Apoptosis in Immortalized Cell Lines

No specific studies detailing the effects of this compound on cell proliferation or the induction of apoptosis in any immortalized cell lines were identified in the public domain. Consequently, no data is available to construct a table on this topic.

Modulation of Gene Expression and Signaling Pathways in Experimental Cell Cultures

There is a similar absence of research detailing how this compound may modulate gene expression or influence specific signaling pathways in experimental cell cultures. Without such studies, it is not possible to provide an analysis or a data table on this subject.

Structure Activity Relationship Sar Studies of 14,17 Dihydroxyandrosta 1,4 Dien 3 One Analogs

Impact of C-14 and C-17 Hydroxyl Group Stereochemistry on Biological Activity

The orientation of hydroxyl groups on the steroid nucleus is a critical determinant of biological activity. Research on related androstene steroids has demonstrated that the stereochemistry at the C-17 position, in particular, has a profound impact on the molecule's pharmacological profile.

Studies on androstene steroids have revealed a strict structure-activity relationship concerning the anti-tumor effects, which are dependent on the orientation of the hydroxyl group at carbon-17. nih.gov It has been shown that for an androstene to possess potent anti-tumor activity, the C-17 hydroxyl group must be in the alpha-configuration. nih.gov For instance, 5-androstene-3β,17α-diol exhibits significant anti-tumor properties, whereas its epimer, 5-androstene-3β,17β-diol, is associated with upregulating immunity. nih.gov This demonstrates that a simple change in the spatial arrangement of a single hydroxyl group can switch the primary biological function of the steroid.

The introduction of additional hydroxyl groups can further modulate this activity. When a third hydroxyl group was added at the C-7α position to 5-androstene-3β,17α-diol, the resulting compound, 5-androstene-3β,7α,17α-triol, showed reduced, though still significant, anti-tumor activity compared to the parent diol. nih.gov This highlights that while the 17α-hydroxyl is a primary determinant for this specific activity, other modifications can fine-tune the potency.

The following table summarizes the impact of C-17 hydroxyl stereochemistry and additional substitutions on the anti-tumor activity of androstene steroids against human glioblastoma and lymphoma cells.

| Compound | C-17 OH Stereochemistry | Other Substituents | IC50 (µM) | Biological Activity |

| 5-Androstene-3β,17α-diol (3β,17α-AED) | α | 3β-OH | ~10 | Potent Anti-tumor |

| 5-Androstene-3β,7α,17α-triol (3β,7α,17α-AET) | α | 3β-OH, 7α-OH | ~30 | Anti-tumor |

| 5-Androstene-3β,7α,17β-triol (3β,7α,17β-AET) | β | 3β-OH, 7α-OH | ~150 | Weak Anti-tumor |

| 5-Androstene-3β,17β-diol (3β,17β-AED) | β | 3β-OH | Not Achievable | Immunological |

| 5-Androstene-3β,7β,17β-triol (3β,7β,17β-AET) | β | 3β-OH, 7β-OH | Not Achievable | Immunological |

Data sourced from a study on the anti-tumor effects of androstene steroids. nih.gov

Role of the A-Ring 1,4-Dien-3-one Moiety in Molecular Recognition

The A-ring of a steroid is often the first point of contact with its receptor, and its structure is crucial for molecular recognition and the initiation of a biological response. The 1,4-dien-3-one system, as seen in 14,17-Dihydroxyandrosta-1,4-dien-3-one, creates a planar and electron-rich A-ring, which is a common feature in many biologically active steroids. This moiety is critical for binding to various steroid receptors, including androgen and estrogen receptors. wikipedia.org

Steroid hormones mediate their effects by binding to specific intracellular receptors, which then act as ligand-activated transcription factors. clinician.com The binding event triggers a conformational change in the receptor, allowing it to bind to specific DNA sequences known as hormone response elements (HREs) and regulate the transcription of target genes. wikipedia.orgclinician.com The precise fit of the steroid's A-ring into the ligand-binding pocket of the receptor is essential for this process.

Influence of Substituents at Other Positions on Receptor Binding and Enzymatic Inhibition

Beyond the defining hydroxyl groups at C-14 and C-17, substituents at other positions on the androsta-1,4-dien-3-one framework can significantly modulate biological activity. These modifications can affect the molecule's affinity for its primary receptor, alter its selectivity for different receptor subtypes, or influence its susceptibility to metabolic enzymes.

The addition of functional groups can impact receptor binding through steric and electronic effects. For example, in a series of epoxymorphinan derivatives, which have a different core structure but illustrate the principle, the presence of a 3-hydroxy group was found to be crucial for high-affinity binding to all three opioid receptors. nih.gov Its removal led to a substantial decrease in binding affinity. nih.gov Similarly, introducing substituents onto the androstane (B1237026) skeleton can either enhance or hinder the fit within the target receptor's ligand-binding domain.

Substituents also play a critical role in enzymatic inhibition. Steroidal lactones, for instance, which can be formed through metabolic processes like the Baeyer-Villiger oxidation of C-17 ketones, are known for their biological activities, including antiandrogenic action. mdpi.com Some of these lactones can inhibit the enzyme 5α-reductase, which is responsible for converting testosterone (B1683101) into the more potent androgen, 5α-dihydrotestosterone. mdpi.com This inhibition demonstrates how a structural modification—in this case, the expansion of the D-ring into a lactone—can confer enzymatic inhibitory properties.

The table below provides examples of how substitutions on a steroid-like core can influence biological outcomes.

| Parent Compound Series | Position of Substitution | Type of Substituent | Observed Effect |

| Androstene Steroids nih.gov | C-7 | α-hydroxyl | Reduced anti-tumor activity compared to parent 17α-OH compound. |

| Andrographolide Derivatives nih.gov | C-17 | p-methoxy phenyl ester | Effective inhibition of cancer cell proliferation (A549 and PC-3 cell lines). |

| Epoxymorphinan Derivatives nih.gov | 3-position | Dehydroxy (removal of OH) | Significantly reduced binding affinity for opioid receptors. |

| Androstane Derivatives mdpi.com | D-ring | Lactonization (oxidation) | Inhibition of 5α-reductase. |

Conformational Analysis and its Correlation with Observed Biological Activities

The biological activity of a steroid is not just dependent on its chemical formula but on its three-dimensional shape, or conformation. Conformational analysis examines the different spatial arrangements of a molecule and their relative energies. The most stable conformation is typically the one that is most populated and therefore most likely to be biologically active.

For steroid derivatives, the conformation of the cyclohexane (B81311) rings is of paramount importance. Substituents can exist in either axial or equatorial positions, and their preference for one over the other is dictated by steric hindrance. sapub.org Equatorial substituents are generally more stable as they are further away from the bulk of the cyclohexane ring, avoiding unfavorable 1,3-diaxial interactions that raise the molecule's energy and decrease its stability. sapub.org

Advanced Analytical Methodologies for 14,17 Dihydroxyandrosta 1,4 Dien 3 One and Its Metabolites

Chromatographic Separations for Purity Assessment and Quantitative Analysis

Chromatography is fundamental to separating 14,17-Dihydroxyandrosta-1,4-dien-3-one from impurities, related substances, and complex matrix components. The choice of technique depends on the analyte's properties and the analytical goal, such as purity testing or quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for the analysis of non-volatile steroids like this compound. The development of a robust method is critical for achieving accurate and reproducible results.

Method development typically begins with the selection of a stationary phase. Octadecylsilyl (C18) columns are the most common choice for steroid separations due to their hydrophobic nature, which provides effective retention for the androstane (B1237026) skeleton. The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), run in a gradient elution mode to ensure adequate separation of the parent compound from its more or less polar metabolites and impurities. UPLC systems, which use sub-2 µm particle size columns, offer significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times.

Detection is most commonly performed using a UV detector, as the conjugated α,β-unsaturated ketone chromophore in the A-ring of the androsta-1,4-diene structure exhibits strong absorbance, typically in the range of 240-250 nm.

Table 1: Typical HPLC/UPLC Method Parameters for Androsta-1,4-diene Steroid Analysis

| Parameter | Typical Condition | Rationale/Purpose |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 or C8 (e.g., 100 x 2.1 mm, 1.8 µm) | Provides hydrophobic interaction for retaining the steroid skeleton. UPLC columns offer higher efficiency. |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Aqueous component of the mobile phase. Acid modifier improves peak shape and ionization for MS detection. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic modifier to elute the compound from the column. |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities, such as the parent drug and its metabolites. |

| Flow Rate | 0.2 - 0.5 mL/min (UPLC); 0.8 - 1.5 mL/min (HPLC) | Optimized for column dimensions and particle size to ensure sharp peaks. |

| Column Temperature | 30 - 45 °C | Controlled temperature ensures reproducible retention times and can improve peak shape. |

| Detection | UV at ~245 nm or Mass Spectrometry (MS) | The conjugated diene system provides a strong UV chromophore. MS provides higher selectivity and structural information. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for steroid analysis, but its application to this compound requires a critical preliminary step: derivatization. Due to its high molecular weight and the presence of polar hydroxyl groups, the compound is not sufficiently volatile or thermally stable for direct GC analysis. nih.gov

Derivatization chemically modifies the hydroxyl groups to create less polar, more volatile, and more thermally stable derivatives suitable for GC. Silylation is the most common approach, converting the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. nih.gov This process significantly reduces the boiling point of the analyte and improves its chromatographic performance. mdpi.com The choice of derivatizing agent can influence reaction efficiency and the stability of the resulting derivatives.

Table 2: Common Derivatization Reagents for GC Analysis of Steroids

| Reagent | Abbreviation | Description |

|---|---|---|

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A widely used and effective silylating agent for hydroxyl groups, producing stable TMS derivatives. mdpi.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Another powerful silylating agent, often used with a catalyst like trimethylchlorosilane (TMCS). |

| Heptafluorobutyric anhydride | HFBA | Forms heptafluorobutyrate esters. This is particularly useful for enhancing sensitivity in electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. sigmaaldrich.comnih.gov |

| N-methyl-N-trimethylsilyl-heptafluorobutyramide | MSHFBA | A reagent that combines silylation and acylation, used for specific derivatization strategies. |

Once derivatized, the sample is injected into the GC system, where it is separated on a capillary column, typically one with a non-polar or medium-polarity stationary phase. Detection is almost universally performed by mass spectrometry (GC-MS), which provides both high sensitivity and the structural information needed for confident identification.

Chiral Separation Techniques for Enantiomeric Purity

The structure of this compound contains multiple chiral centers, meaning it can exist as different stereoisomers. Since enantiomers often exhibit different pharmacological activities, methods to separate and quantify them are crucial. High-Performance Liquid Chromatography using Chiral Stationary Phases (CSPs) is the most effective and widely used technique for this purpose. csfarmacie.cz

CSPs are designed with a chiral selector immobilized onto the silica (B1680970) support. Enantiomers interact differently with the chiral selector, leading to different retention times and thus enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and have demonstrated broad applicability for the separation of various chiral compounds, including steroids. nih.govresearchgate.net Cyclodextrin-based CSPs are also effective for steroid separations. merckmillipore.com

The development of a chiral separation method involves screening different CSPs and mobile phases (in normal-phase, reversed-phase, or polar organic modes) to achieve baseline resolution between the enantiomers. nih.gov

Table 3: Chiral Stationary Phases (CSPs) for Steroid Separation

| CSP Type | Common Trade Names | Principle of Separation |

|---|---|---|

| Polysaccharide-based (coated or immobilized) | Chiralpak (e.g., AD, AS, IA), Chiralcel (e.g., OD, OJ) | Based on derivatives of cellulose and amylose. Separation occurs via a combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide structure. nih.gov |

| Cyclodextrin-based | ChiraDex, Cyclobond | Utilizes the chiral cavity of cyclodextrin (B1172386) molecules. Enantiomers are separated based on the differential fit and interactions (inclusion complexation) within this cavity. merckmillipore.com |

| Macrocyclic Glycopeptide Antibiotic | Chirobiotic (e.g., T, V, R) | Based on antibiotics like teicoplanin or vancomycin. Offers complex chiral recognition mechanisms including ionic interactions, hydrogen bonding, and inclusion. |

Mass Spectrometry (MS) for Structural Elucidation and Profiling

Mass spectrometry is an indispensable tool for the analysis of this compound, providing definitive structural information and enabling the detection and identification of its metabolites.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) analyzers, provides a highly accurate measurement of an ion's mass-to-charge ratio (m/z), typically with an error of less than 5 parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (molecular formula: C₁₉H₂₆O₃), HRMS is critical for confirming its identity and for identifying unknown metabolites. nih.gov

The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound is 303.1955. An experimental measurement by HRMS that matches this value with low ppm error provides extremely high confidence in the assigned elemental composition, distinguishing it from other potential isobaric compounds.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Metabolite Identification

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce a characteristic pattern of product ions. springernature.comyoutube.com This fragmentation spectrum acts as a structural fingerprint, allowing for the definitive identification of the compound and the elucidation of its metabolites' structures.

For the this compound skeleton, fragmentation in positive ion mode typically involves a series of neutral losses of water (H₂O) from the hydroxyl groups and cleavages across the steroid rings. The analysis of these fragmentation patterns helps to pinpoint the locations of functional groups.

Metabolic transformations of steroids commonly involve hydroxylation, oxidation, or reduction. nih.gov MS/MS is essential for identifying these metabolites. For example, a hydroxylated metabolite would have a precursor ion mass 16 Da higher than the parent drug (the mass of an oxygen atom). The fragmentation pattern of this metabolite would then be used to propose the location of the new hydroxyl group.

Table 4: Predicted Metabolites of this compound and MS/MS Characteristics

| Potential Metabolite | Metabolic Reaction | Formula | [M+H]⁺ (m/z) | Predicted Key MS/MS Fragments |

|---|---|---|---|---|

| Parent Compound | N/A | C₁₉H₂₆O₃ | 303.1955 | Loss of H₂O, loss of 2xH₂O, characteristic A/B and C/D ring cleavages. |

| Monohydroxylated Metabolite | Hydroxylation | C₁₉H₂₆O₄ | 319.1904 | Precursor at m/z 319. Fragments show sequential losses of up to three H₂O molecules. |

| Oxidized Metabolite (Ketone) | Oxidation/Dehydrogenation | C₁₉H₂₄O₃ | 301.1798 | Precursor at m/z 301. Fragmentation pattern would change depending on the position of the new ketone. |

| Reduced Metabolite (A-ring) | Reduction of double bond | C₁₉H₂₈O₃ | 305.2111 | Precursor at m/z 305. Fragmentation would lack some characteristic features of the 1,4-diene system. |

Quantitative Mass Spectrometry (e.g., LC-MS/MS) in Complex Biological Matrices (Non-Human)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier analytical technique for the precise quantification of steroids, including analogues of this compound, in complex non-human biological matrices such as plasma, serum, and tissue homogenates. nih.govresearchgate.net This methodology is favored for its high sensitivity, selectivity, and specificity, which allows for accurate measurement even at low concentrations, minimizing interference from the matrix. researchgate.netjascoinc.com

The general workflow for quantitative analysis begins with sample preparation, a critical step to extract the analyte and remove interfering substances like proteins and lipids. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). mdpi.com For tissue samples, such as those from fish or rodents, homogenization in an organic solvent like acetonitrile is a standard initial step to disrupt the tissue and precipitate proteins. nih.govresearchgate.net

Chromatographic separation is typically achieved using ultra-high-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18). mdpi.comdntb.gov.ua Gradient elution with a mobile phase consisting of water and an organic solvent (commonly methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) acetate (B1210297), is employed to achieve optimal separation of the target steroid from its metabolites and other endogenous compounds. nih.gov

Detection and quantification are performed using a tandem mass spectrometer, most often with an electrospray ionization (ESI) source operating in positive ion mode. The high specificity of LC-MS/MS is derived from the use of Multiple Reaction Monitoring (MRM), where the instrument is set to detect a specific precursor-to-product ion transition for the analyte and its corresponding stable isotope-labeled internal standard. researchgate.netmdpi.com This approach ensures reliable quantification and is essential for pharmacokinetic studies and metabolite identification in various non-human species. nih.govresearchgate.net Method validation typically assesses parameters such as the limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and matrix effects to ensure robust and reliable results. mdpi.comnih.gov

Table 1: Typical Parameters for LC-MS/MS Quantification of Steroids in Non-Human Biological Matrices

| Parameter | Typical Method/Condition | Purpose |

|---|---|---|

| Sample Type | Animal plasma, serum, tissue homogenate (e.g., fish, rodent) nih.govmdpi.com | Source of the analyte for pharmacokinetic or metabolism studies. |

| Sample Preparation | Liquid-liquid extraction or Solid-Phase Extraction (SPE) mdpi.com | To isolate the analyte and remove interfering matrix components. |

| Chromatography | UPLC/HPLC with C18 reversed-phase column mdpi.comdntb.gov.ua | To separate the target analyte from metabolites and endogenous compounds. |

| Mobile Phase | Gradient of water and methanol/acetonitrile with formic acid or acetate buffer nih.gov | To achieve efficient chromatographic separation. |

| Ionization | Electrospray Ionization (ESI) in positive mode | To generate charged precursor ions of the analyte for MS detection. |

| Detection Mode | Multiple Reaction Monitoring (MRM) mdpi.com | For highly selective and sensitive quantification by monitoring specific ion transitions. |

| Quantification | Stable isotope-labeled internal standard | To correct for matrix effects and variations in sample processing and instrument response. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of steroidal compounds like this compound. nih.gov While mass spectrometry provides molecular weight and fragmentation data, NMR offers definitive confirmation of the molecular structure, including the precise location of substituents and the relative configuration of stereocenters.

For a novel or synthesized steroid, ¹H and ¹³C NMR spectra provide the fundamental data for structural analysis. The ¹H NMR spectrum reveals the number of different proton environments and their electronic surroundings through chemical shifts (δ). The characteristic signals for the vinylic protons (H-1, H-2, H-4) in the A-ring dienone system, as well as the signals for the angular methyl groups (C-18 and C-19), are key diagnostic markers. researchgate.net Furthermore, the multiplicity of signals, governed by spin-spin coupling (J-coupling), provides information about adjacent protons, which is crucial for determining the stereochemistry, such as the axial or equatorial orientation of protons on the steroid backbone.

1D and 2D NMR Techniques (e.g., COSY, HMBC, NOESY)

To resolve the complex, often overlapping signals in a steroid's 1D NMR spectrum and to definitively establish connectivity and stereochemistry, a suite of 2D NMR experiments is employed. nih.gov These techniques separate correlations onto a second frequency dimension, providing a detailed map of the molecule's structure.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace the proton-proton connectivity within each ring of the steroid framework, for instance, by identifying the sequence of signals corresponding to the protons along the C-6/C-7 bond.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is a highly effective method for assigning the chemical shifts of carbon atoms by linking them to their corresponding, and often more easily assigned, proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is paramount for determining the stereochemistry of the molecule. For example, it can confirm the cis or trans fusion of the rings and the relative orientation (α or β) of substituents by showing spatial proximities, such as between an axial proton and an angular methyl group.

Table 2: Application of NMR Techniques for Steroid Structural Analysis

| NMR Technique | Information Provided | Example Application for this compound |

|---|---|---|

| 1D ¹H NMR | Proton chemical shifts, multiplicities (J-coupling), integration. | Identify vinylic protons (H-1, H-2, H-4) and methyl protons (H-18, H-19). Determine proton orientations via coupling constants. |

| 1D ¹³C NMR | Number and chemical shifts of unique carbons. | Confirm the presence of 21 carbons; identify key signals for C=O (C-3), C-OH (C-14, C-17), and olefinic carbons. |

| 2D COSY | ¹H-¹H spin coupling networks. researchgate.net | Trace connectivities within the A, B, C, and D rings. |

| 2D HSQC | Direct ¹H-¹³C correlations. | Assign chemical shifts for protonated carbons across the steroid skeleton. |

| 2D HMBC | Long-range (2-4 bond) ¹H-¹³C correlations. researchgate.net | Connect structural fragments, confirm placement of quaternary carbons (C-5, C-10, C-13) and hydroxyl groups. |

| 2D NOESY | Through-space ¹H-¹H proximities. | Confirm stereochemistry, such as the β-orientation of the C-19 methyl group relative to axial protons on the A and B rings. |

Spectroscopic and Spectrophotometric Techniques for In Vitro Assay Development

Spectroscopic techniques, particularly UV-Visible (UV-Vis) spectrophotometry, are fundamental for the development of simple and robust in vitro assays involving this compound. creative-enzymes.com The utility of this method hinges on the compound's inherent chromophore.

The androsta-1,4-dien-3-one structural motif features a conjugated π-electron system (C=C-C=C-C=O), which absorbs strongly in the UV region. libretexts.org This π → π* electronic transition results in a characteristic maximum absorbance (λ_max) typically observed around 240-250 nm. libretexts.orglibretexts.org The intensity of this absorbance is directly proportional to the concentration of the steroid in solution, a relationship described by the Beer-Lambert Law. msu.edu

This intrinsic spectroscopic property allows for direct, real-time monitoring of the compound's concentration in various in vitro settings without the need for fluorescent or radioactive labeling. jascoinc.com For example, in enzyme kinetic assays, if an enzyme (e.g., a reductase) metabolizes the A-ring dienone system, it would destroy the conjugation and lead to a decrease in absorbance at its λ_max. thermofisher.com By monitoring this change in absorbance over time, one can calculate the rate of the enzymatic reaction. jascoinc.comcreative-enzymes.com This principle is widely applicable for studying enzyme activity, determining kinetic parameters like V_max and K_m, and for high-throughput screening of potential enzyme inhibitors. jascoinc.comthermofisher.com

Table 3: Application of UV-Vis Spectroscopy in In Vitro Assays

| Technique | Principle | Application for this compound |

|---|---|---|

| UV-Visible Spectrophotometry | Beer-Lambert Law (A = εcl). Absorbance is proportional to concentration. msu.edu | Direct quantification in solution by measuring absorbance at λ_max (~240-250 nm). |

| Enzyme Kinetic Assays | Monitoring the change in absorbance over time as the chromophore is created or destroyed by an enzyme. jascoinc.com | Measuring the activity of enzymes that metabolize the A-ring dienone structure. |

| Stability Studies | Tracking the decrease in the parent compound's concentration under various conditions (e.g., pH, temperature). | Assessing the chemical stability of the compound in different formulations or buffer systems. |

| Dissolution Testing | Measuring the rate and extent of drug release from a solid dosage form into a solution. | Quantifying the concentration of the steroid in the dissolution medium over time. |

Computational and Theoretical Studies of 14,17 Dihydroxyandrosta 1,4 Dien 3 One

Molecular Docking Simulations for Ligand-Target Interactions

A thorough search of scientific databases indicates that specific molecular docking studies for 14,17-Dihydroxyandrosta-1,4-dien-3-one have not been published.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). In the context of this compound, docking simulations would theoretically be used to predict its binding affinity and pose within the ligand-binding domain (LBD) of nuclear receptors, most notably the androgen receptor (AR). Such studies would provide insights into the key amino acid residues involved in the interaction, the types of chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions), and a scoring function to estimate the binding energy. This information is crucial for understanding the compound's potential as an agonist or antagonist of the receptor.

Due to the absence of published research, no data tables on binding energies or interacting residues for this compound can be provided.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

There is no specific research available in the public domain detailing molecular dynamics (MD) simulations for this compound.

As no specific studies have been conducted, data tables detailing simulation parameters or results like Root Mean Square Deviation (RMSD) or binding free energy calculations are not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogs

No Quantitative Structure-Activity Relationship (QSAR) models specifically developed for or including this compound are found in the available scientific literature.

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to a specific activity, such as binding affinity or inhibitory concentration. If a dataset of structurally similar analogs of this compound with measured biological activities were available, a QSAR model could be developed. Such a model would be invaluable for predicting the activity of new, unsynthesized analogs, thereby guiding the rational design of more potent or selective compounds and prioritizing synthetic efforts.

The absence of a relevant dataset means that no QSAR models or associated statistical data can be presented.

Research Applications and Scientific Significance Non Clinical

14,17-Dihydroxyandrosta-1,4-dien-3-one as a Chemical Probe for Steroid Signaling Pathways

While direct studies specifically designating this compound as a chemical probe are not extensively documented, its structural characteristics suggest its potential utility in dissecting steroid signaling pathways. Chemical probes are small molecules used to study biological systems, and the introduction of hydroxyl groups at less common positions, such as C14, can create unique interactions with steroid receptors and enzymes.

The investigation of structurally similar steroids provides a framework for how this compound could be employed. For instance, the study of various hydroxylated androstane (B1237026) derivatives helps to elucidate the structure-activity relationships that govern the binding affinity and functional response of steroid receptors. The specific positioning of the 14α-hydroxyl group, as seen in related compounds, can significantly influence the molecule's shape and electronic properties, thereby altering its interaction with the ligand-binding domains of nuclear receptors. This makes it a potential candidate for mapping the topology of receptor binding pockets and identifying allosteric sites that may not be targeted by endogenous hormones.

Role as a Synthetic Intermediate in the Preparation of Other Steroidal Compounds

The chemical architecture of this compound makes it a valuable precursor in the synthesis of more complex or novel steroidal molecules. The diene system in the A-ring and the hydroxyl groups at C14 and C17 offer multiple reactive sites for chemical modification.

Microbial transformation is a key method for producing such intermediates. For example, the biotransformation of androst-1,4-dien-3,17-dione by various microorganisms can introduce hydroxyl groups at specific positions, including C14 and C17. scispace.com Fungal strains, in particular, are known for their ability to perform highly specific and stereoselective hydroxylations of steroid substrates. nih.gov These biotransformations can yield compounds like this compound, which can then be isolated and used as a starting material for further chemical synthesis.

The synthesis of steroidal antedrugs, which are designed to be active locally but rapidly metabolized systemically to inactive forms, often involves intermediates with similar structural motifs. nih.gov The hydroxyl groups on this compound can be functionalized to create esters or other derivatives, a common strategy in the development of these targeted pharmaceuticals. Furthermore, the synthesis of novel pentacyclic steroids and other modified steroid structures often relies on the availability of versatile building blocks like dihydroxyandrostane derivatives. mdpi.comnih.gov

| Precursor/Substrate | Transformation/Reaction | Resulting Compound/Intermediate | Reference |

| Androst-1,4-dien-3,17-dione | Microbial Hydroxylation | 14α-hydroxyandrosta-1,4-diene-3,17-dione | capes.gov.br |

| 3β-acetoxy-5α,6β-dichloroandrost-14-en-17-one | Epoxidation and Rearrangement | 3β,14β-dihydroxy-androst-5-en-17-one | rsc.org |

| Prednisolone (B192156) | Oxidation with cupric acetate (B1210297) | 20-carboxylate esters (via intermediates) | nih.gov |

| Metandienone | Metabolism | 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one | nih.gov |

This table provides examples of how related steroidal structures are used as synthetic intermediates.

Contribution to the Understanding of Steroid Biosynthesis and Catabolism in Model Systems

The study of how this compound is formed and further metabolized in biological systems provides valuable insights into the broader pathways of steroid biosynthesis and catabolism. The presence of a 14-hydroxyl group is particularly significant, as 14α-hydroxylated steroids are not common in mammalian metabolism but are found as products of microbial transformation. nih.gov

By introducing this compound into in vitro or microbial model systems, researchers can identify the enzymes responsible for its formation and degradation. This can reveal novel enzymatic activities and metabolic pathways. For example, studies on the microbial transformation of various androstanes have identified specific cytochrome P450 enzymes capable of introducing hydroxyl groups at the C14 position. nih.gov Understanding the substrate specificity and catalytic mechanism of these enzymes can have broader implications for drug metabolism and biotechnology.

The metabolism of related compounds, such as androsta-1,4,6-triene-3,17-dione, has been shown to produce a variety of hydroxylated and reduced metabolites, including 17β-hydroxyandrosta-1,4-dien-3-one (boldenone). nih.gov Investigating the metabolic fate of this compound would likely reveal a similar pattern of enzymatic modifications, including further hydroxylation, reduction of the A-ring double bonds, and conversion of the 3-keto group. These studies contribute to a more comprehensive map of steroid metabolic networks.

| Model System | Substrate | Key Metabolic Reaction | Observed Metabolite(s) | Reference |

| Fungal Strains (e.g., Thamnostylum piriforme) | Progesterone, Androst-4-ene-3,17-dione | 14α-hydroxylation | 14α-hydroxyprogesterone, 14α-hydroxyandrost-4-ene-3,17-dione | nih.gov |

| Colletotrichum lini | Androsta-1,4-dien-3,17-dione | Hydroxylation | 15α,17β-dihydroxyandrost-1,4-dien-3-one | scispace.com |

| Human (in vivo) | Androsta-1,4,6-triene-3,17-dione | Reduction and Hydroxylation | 17β-hydroxyandrosta-1,4-dien-3-one (Boldenone) | nih.gov |

| Klebsiella sp. (sewage isolate) | Prednisolone | Biotransformation (likely hydroxylation) | Unspecified hydroxylated products | researchgate.net |

This table illustrates how different model systems are used to study the metabolism of related steroids.

Development of In Vitro Assay Systems for Enzymatic and Receptor-Binding Studies

The unique structure of this compound necessitates the development and application of specific in vitro assay systems to characterize its interactions with enzymes and receptors. These assays are crucial for quantifying its binding affinity, determining its potential as an enzyme inhibitor or substrate, and elucidating its mode of action at the molecular level.

The development of such assays would likely involve techniques that have been successfully applied to other steroids. For receptor-binding studies, competitive binding assays using radiolabeled ligands or fluorescence-based assays can be employed to determine the affinity of this compound for various steroid receptors, such as the androgen and estrogen receptors.

For enzymatic studies, high-performance liquid chromatography (HPLC)-based assays are often used to monitor the conversion of the steroid substrate over time. researchgate.net This allows for the determination of kinetic parameters such as Km and Vmax for enzymes that metabolize this compound. Furthermore, the development of cell-based reporter gene assays can provide a functional readout of the compound's ability to activate or inhibit receptor-mediated gene transcription. The synthesis of derivatives, such as those containing a 1,3,4-thiadiazole (B1197879) moiety, has been explored for other pentadienone structures to evaluate their biological activities. nih.gov

| Assay Type | Purpose | Key Methodologies | Potential Application for this compound |

| Receptor-Binding Assay | Determine binding affinity to steroid receptors | Competitive binding with radiolabeled ligands, fluorescence polarization | Quantify binding to androgen, estrogen, and other nuclear receptors. |

| Enzymatic Assay | Characterize interaction with metabolic enzymes | HPLC to measure substrate turnover, mass spectrometry to identify metabolites | Identify and characterize enzymes that metabolize the compound (e.g., hydroxysteroid dehydrogenases, reductases). |

| Cell-Based Reporter Assay | Measure functional activity (agonist/antagonist) | Transfection of cells with receptor and reporter gene constructs | Determine if the compound activates or blocks steroid receptor signaling pathways. |

| Microbial Transformation Screen | Identify novel metabolites and metabolic pathways | Incubation with various microbial strains followed by metabolite analysis | Discover new bioactive derivatives and understand its metabolic fate in diverse biological systems. researchfloor.org |

This table outlines potential in vitro assay systems for characterizing the biological activity of this compound.

Future Perspectives in Research on 14,17 Dihydroxyandrosta 1,4 Dien 3 One

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes to complex molecules like 14,17-Dihydroxyandrosta-1,4-dien-3-one is a cornerstone of modern medicinal chemistry. Future research in this area is poised to move beyond traditional multi-step chemical syntheses, which are often plagued by low yields, the use of hazardous reagents, and the generation of significant waste.

A promising avenue lies in the realm of chemoenzymatic synthesis , which synergistically combines the selectivity of biocatalysts with the versatility of chemical reactions. For instance, the synthesis of a long-term metandienone metabolite, 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one, highlights the potential of combining chemical steps with enzymatic transformations to achieve specific structural modifications. mdpi.com This approach could be adapted for the synthesis of this compound, potentially utilizing a readily available starting material like androst-1,4-diene-3,17-dione (ADD). asm.org The initial steps might involve the chemical introduction of one hydroxyl group, followed by a highly selective enzymatic hydroxylation to install the second.

Furthermore, the development of novel catalytic systems for the direct and stereoselective hydroxylation of the steroid scaffold is a key area of future investigation. This includes the exploration of new metal-based catalysts and organocatalysts that can function under mild conditions. A new method for the aromatization of ring A in androsta-1,4-diene-3,17-dione (B159171), which involves reduction followed by deprotonation, showcases the innovative chemical strategies being developed for steroid modification. asm.org

Sustainability will be a major driver of innovation in this field. This includes the use of renewable starting materials, the development of solvent-free reaction conditions, and the implementation of continuous flow chemistry to improve efficiency and reduce environmental impact. The bioconversion of phytosterols (B1254722) into key steroid intermediates like 9α-hydroxy androst-4-ene-3,17-dione is a prime example of a sustainable approach that can provide the necessary precursors for the synthesis of complex steroids like prednisolone (B192156). nih.gov

Discovery of Uncharted Biological Targets and Pathways in Experimental Systems

While the synthetic accessibility of this compound is being addressed, a parallel and equally important research trajectory involves the comprehensive elucidation of its biological activities. Preliminary studies on related androgen metabolites suggest a range of potential therapeutic applications that warrant further investigation for this specific dihydroxy-androstane derivative.

A critical area of future research will be the systematic evaluation of the compound's interaction with a panel of nuclear receptors, including but not limited to androgen and estrogen receptors (AR and ER) . The biological effects of androgens are primarily mediated by their binding to the AR, leading to the regulation of target gene transcription. nih.gov However, some androgen metabolites have been shown to interact with estrogen receptors, which can have significant physiological consequences. nih.govnih.gov For example, the androgen metabolite 5α-androstane-3β,17β-diol has been shown to induce breast cancer growth via the estrogen receptor α (ERα). nih.govaacrjournals.orghormonebalance.org Given the structural similarities, it is plausible that this compound could exhibit affinity for either AR or ER, or potentially act as a selective modulator of these receptors. Investigating these interactions will be crucial for understanding its potential as a therapeutic agent in hormone-dependent cancers or other endocrine disorders.

Beyond the classical steroid hormone receptors, the discovery of novel, uncharted biological targets is a high-priority research area. This will involve unbiased screening of the compound against a wide range of cellular assays to identify any unexpected biological activities. For instance, some steroids have demonstrated antifungal properties , and their mechanism of action has been linked to the inhibition of ergosterol (B1671047) biosynthesis. mdpi.com Future studies should explore whether this compound possesses similar antifungal activity, which could open up new avenues for the development of novel anti-infective agents.